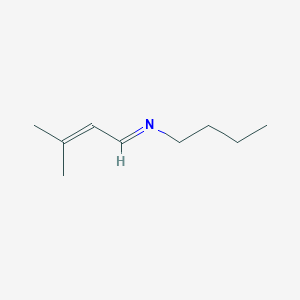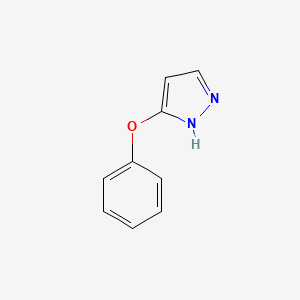
2-tert-Butyl-2-(chloromethyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butyl-2-(chloromethyl)-1,3-dioxolane is an organic compound that features a dioxolane ring with a tert-butyl group and a chloromethyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-2-(chloromethyl)-1,3-dioxolane typically involves the reaction of tert-butyl alcohol with formaldehyde and hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques can further enhance the efficiency and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-tert-Butyl-2-(chloromethyl)-1,3-dioxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur under mild conditions with the use of solvents like dichloromethane or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation, often requiring acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used, typically in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted dioxolanes, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other functionalized derivatives.
Applications De Recherche Scientifique
2-tert-Butyl-2-(chloromethyl)-1,3-dioxolane has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-tert-Butyl-2-(chloromethyl)-1,3-dioxolane exerts its effects involves the interaction of its functional groups with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability. The dioxolane ring can participate in ring-opening reactions, further contributing to the compound’s versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-tert-Butyl-1,3-dioxolane: Lacks the chloromethyl group, making it less reactive in substitution reactions.
2-Chloromethyl-1,3-dioxolane: Lacks the tert-butyl group, resulting in different steric and electronic properties.
1,3-Dioxolane: The simplest form of the dioxolane ring, without any substituents.
Uniqueness
2-tert-Butyl-2-(chloromethyl)-1,3-dioxolane is unique due to the presence of both the tert-butyl and chloromethyl groups, which confer distinct reactivity and stability. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
65933-50-8 |
|---|---|
Formule moléculaire |
C8H15ClO2 |
Poids moléculaire |
178.65 g/mol |
Nom IUPAC |
2-tert-butyl-2-(chloromethyl)-1,3-dioxolane |
InChI |
InChI=1S/C8H15ClO2/c1-7(2,3)8(6-9)10-4-5-11-8/h4-6H2,1-3H3 |
Clé InChI |
WXJDAMAYKLQVDY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1(OCCO1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


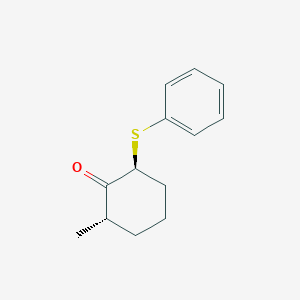
![2-Nitro-6-{[(1-phenylprop-2-yn-1-yl)oxy]carbonyl}benzoate](/img/structure/B14480882.png)


![3-[4-(Dimethylamino)phenyl]-2-formylprop-2-enenitrile](/img/structure/B14480892.png)
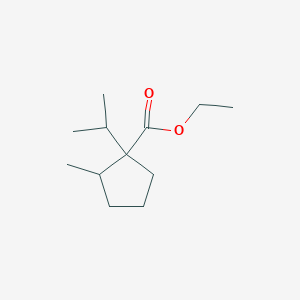
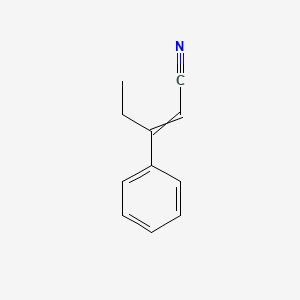
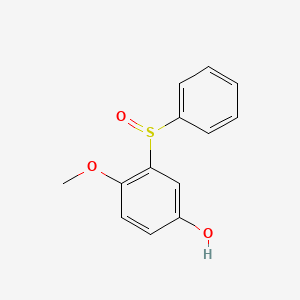
![1,5,10-Triazabicyclo[8.3.1]tetradecane](/img/structure/B14480922.png)
